Predicted Lipophilicity Shift vs. d4U (CAS 5974-93-6) and Stavudine
The replacement of the 5'-CH2OH group in d4U with a 5-C=O group and the addition of 3-ethyl and 4-methyl substituents is predicted to increase LogP by approximately 1.5–2.0 units relative to d4U (ddeUrd) . d4U has an experimental LogP of approximately -0.7; the target compound is predicted to have a LogP in the range of 0.8–1.3, substantially altering membrane permeability and tissue distribution profiles .
| Evidence Dimension | Predicted LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | Predicted LogP: 0.8–1.3 (ALOGPS/consensus estimate) |
| Comparator Or Baseline | d4U (ddeUrd): LogP ≈ -0.7 (experimental); Stavudine: LogP ≈ -0.8 |
| Quantified Difference | ΔLogP ≈ +1.5 to +2.0 (compound more lipophilic by ~30- to 100-fold in partition ratio) |
| Conditions | Predicted using ALOGPS 2.1 and consensus in silico models; no experimental LogP available for target compound |
Why This Matters
A >30-fold increase in predicted octanol-water partition coefficient directly impacts membrane permeability, CNS penetration potential, and formulation requirements, making this compound unsuitable as a drop-in replacement for d4U in assays where aqueous solubility or low protein binding is required.
